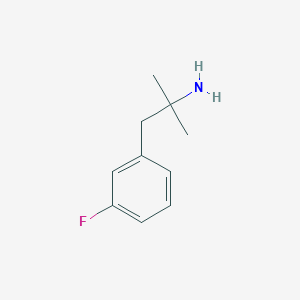

1-(3-Fluorophenyl)-2-methylpropan-2-amine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(3-fluorophenyl)-2-methylpropan-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14FN/c1-10(2,12)7-8-4-3-5-9(11)6-8/h3-6H,7,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOQBALSHMJWEFX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC1=CC(=CC=C1)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14FN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50655827 | |

| Record name | 1-(3-Fluorophenyl)-2-methylpropan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50655827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1840-78-4 | |

| Record name | 3-Fluoro-α,α-dimethylbenzeneethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1840-78-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3-Fluorophenyl)-2-methylpropan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50655827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 3 Fluorophenyl 2 Methylpropan 2 Amine

Established Synthetic Pathways for Substituted Propan-2-amines

The synthesis of substituted propan-2-amines, such as 1-(3-Fluorophenyl)-2-methylpropan-2-amine, typically relies on well-established organic reactions. These methods involve the formation of the core amine structure and the introduction of the specific phenyl and methyl substituents.

Amine Formation Reactions

A common and versatile method for the synthesis of primary amines is through reductive amination. nih.govmasterorganicchemistry.com This process involves the reaction of a ketone or aldehyde with ammonia (B1221849) to form an imine intermediate, which is then reduced to the corresponding amine. designer-drug.comsigmaaldrich.comresearchgate.net For the synthesis of this compound, a potential precursor would be 1-(3-fluorophenyl)-2-propanone. The reaction would proceed via the formation of an imine with ammonia, followed by reduction using a suitable reducing agent like sodium borohydride (B1222165) (NaBH₄) or through catalytic hydrogenation. designer-drug.com

Another established route to primary amines is the reduction of nitriles. The cyano group can be reduced to an aminomethyl group using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. google.com

The Gabriel synthesis offers a classic method for preparing primary amines from alkyl halides, avoiding the overalkylation that can occur with direct ammonolysis. sigmaaldrich.com

Introduction of the Fluorophenyl Moiety

The 3-fluorophenyl group is typically introduced early in the synthetic sequence using a starting material that already contains this moiety. For instance, in a reductive amination approach, the synthesis would commence with a ketone bearing the 3-fluorophenyl group, such as 1-(3-fluorophenyl)-2-propanone.

A Chinese patent (CN105085278A) describes a synthetic method for 2-methyl-1-substituted phenyl-2-propanamine compounds, which can be adapted for the synthesis of the target molecule. google.com This multi-step synthesis begins with a substituted benzyl (B1604629) halide, in this case, 3-fluorobenzyl halide. The key steps outlined in the patent are:

Reaction of the substituted benzyl halide with isobutyronitrile (B166230) in the presence of a base.

Hydrolysis of the resulting nitrile.

A Curtius rearrangement of the resulting carboxylic acid.

Catalytic hydrogenation to yield the final amine. google.com

This pathway provides a robust method for constructing the desired carbon skeleton with the fluorinated phenyl ring already in place.

Novel Approaches and Derivatization Strategies for this compound Analogs

Recent advancements in catalysis have opened new avenues for the synthesis of amines and their derivatives, offering potential for improved efficiency, selectivity, and milder reaction conditions.

Gold-Catalyzed Hydroamination Pathways

Gold catalysis has emerged as a powerful tool in organic synthesis, particularly for the hydroamination of unsaturated carbon-carbon bonds. nih.govresearchgate.netresearchwithrutgers.comnih.govresearchgate.net The gold(I)-catalyzed intermolecular hydroamination of alkynes and allenes with amines provides a direct route to various amine derivatives. nih.govresearchgate.netresearchwithrutgers.comnih.govresearchgate.net While a direct application to the synthesis of this compound has not been explicitly reported, the principles of gold-catalyzed hydroamination could be applied to the synthesis of its analogs. For instance, the reaction of a suitably substituted alkyne or allene (B1206475) with an amine in the presence of a gold catalyst could be a potential strategy for constructing the amine core. nih.govresearchgate.netresearchwithrutgers.comnih.govresearchgate.net

A recent study describes a gold-catalyzed triple relay catalysis for the reductive hydroamination of alkynes with nitroarenes, showcasing the versatility of gold catalysts in complex amine synthesis. researchgate.netresearchwithrutgers.comnih.gov This approach allows for the use of readily available starting materials and demonstrates high functional group tolerance. researchgate.netresearchwithrutgers.comnih.gov

Biocatalytic Synthesis Routes for Enantiopure Derivatives

Biocatalysis offers a green and highly selective alternative for the synthesis of chiral amines. uniovi.esresearchgate.netfrontiersin.orgyork.ac.ukresearchgate.net Transaminases (TAs), in particular, have been widely used for the asymmetric synthesis of 1-arylpropan-2-amine derivatives from prochiral ketones. uniovi.esresearchgate.net This method is highly attractive for producing enantiomerically pure compounds, which is often a critical requirement for pharmaceutical applications.

The synthesis of optically active 1-arylpropan-2-amines can be achieved through the biotransamination of the corresponding 1-arylpropan-2-ones. uniovi.esresearchgate.net For the synthesis of enantiopure this compound, a biocatalytic reductive amination of 1-(3-fluorophenyl)-2-propanone using a suitable amine dehydrogenase (AmDH) or transaminase could be employed. frontiersin.orgyork.ac.uk Recent research has focused on the use of native AmDHs for the synthesis of small chiral alkyl amines, demonstrating the potential of these enzymes for producing enantiomerically enriched products. frontiersin.orgyork.ac.uk

Pharmacological Characterization of 1 3 Fluorophenyl 2 Methylpropan 2 Amine

Ligand-Receptor Binding Kinetics of 1-(3-Fluorophenyl)-2-methylpropan-2-amine:

Determination of Association and Dissociation Rates

Without primary research data, any attempt to generate content for these sections would be speculative and would not meet the required standards of scientific accuracy.

Analysis of Receptor Residence Time

The analysis of a drug's receptor residence time, which is the duration a ligand remains bound to its target receptor, is a critical parameter in pharmacology for predicting the duration of its physiological effects. This is often quantified by the dissociation constant (Kd) and the off-rate (koff). Despite a thorough review of the available scientific literature, specific data regarding the receptor residence time, dissociation constant, or off-rate of this compound at the dopamine (B1211576) transporter (DAT) or the serotonin (B10506) transporter (SERT) are not available. General principles of pharmacology suggest that compounds with slower dissociation rates (longer residence times) may exhibit a more sustained physiological effect. However, without empirical data for this specific compound, any discussion on its receptor residence time would be speculative.

In Vitro Neurotransmitter Release Modulation by this compound

This compound (3-FPM) has been characterized as a monoamine transporter substrate, meaning it is transported into the presynaptic neuron and induces the reverse transport, or release, of neurotransmitters. nih.govnih.gov Its primary mechanism of action is as a releasing agent for norepinephrine (B1679862) and dopamine. nih.gov

In vitro studies have demonstrated that this compound is a potent releaser of dopamine. Research utilizing rat brain synaptosomes has established its half-maximal effective concentration (EC₅₀) for dopamine release to be 43 nM. nih.govfrontiersin.org This indicates a high potency in eliciting dopamine efflux. Further studies in human embryonic kidney (HEK293) cells expressing the human dopamine transporter (DAT) have shown that it also inhibits dopamine uptake with a potency comparable to that of cocaine (IC₅₀ < 2.5 μM). nih.govnih.gov

In contrast to its potent effects on dopamine, this compound displays significantly weaker activity at the serotonin transporter (SERT). The EC₅₀ value for serotonin release has been reported as 2558 nM, indicating a much lower potency for inducing serotonin efflux compared to dopamine. nih.govfrontiersin.org Similarly, its inhibitory effect on serotonin uptake is considerably less potent, with an IC₅₀ value greater than 80 μM in HEK293 cells expressing the human SERT. nih.govnih.gov

The pharmacological profile of this compound is often compared to its parent compound, phenmetrazine, and other stimulants like amphetamine. Structurally, it is a fluorinated analog of phenmetrazine. frontiersin.org

Phenmetrazine itself is a norepinephrine and dopamine releasing agent, with reported EC₅₀ values for dopamine release ranging from 70 nM to 131 nM. nih.govnih.gov Its efficacy as a serotonin releaser is very low, with EC₅₀ values reported to be between 7,765 nM and greater than 10,000 nM. nih.govnih.gov This profile highlights a strong preference for catecholamine release over serotonin release, a characteristic shared with this compound.

The data suggests that this compound, much like phenmetrazine and certain amphetamines, is a potent dopamine and norepinephrine releaser with minimal direct impact on serotonin release.

Data Tables

Table 1: In Vitro Monoamine Release Potency of this compound

| Neurotransmitter | EC₅₀ (nM) |

| Dopamine | 43 nih.govfrontiersin.org |

| Serotonin | 2558 nih.govfrontiersin.org |

Table 2: Comparative In Vitro Dopamine and Serotonin Release Potencies of Related Phenethylamines

| Compound | Dopamine Release EC₅₀ (nM) | Serotonin Release EC₅₀ (nM) |

| This compound | 43 nih.govfrontiersin.org | 2558 nih.govfrontiersin.org |

| Phenmetrazine | 70 - 131 nih.govnih.gov | 7765 - >10000 nih.govnih.gov |

| Amphetamine Analogues (representative range) | 24 - 52 nih.gov | 53 - 1937 nih.gov |

Metabolic Pathways and Toxicokinetics of 1 3 Fluorophenyl 2 Methylpropan 2 Amine Preclinical in Vitro Focus

Characterization of Phase II Metabolic Conjugations (e.g., Glucuronidation)

Phase II metabolism involves the conjugation of the parent compound or its Phase I metabolites with endogenous molecules to increase water solubility and facilitate excretion. nih.govdrughunter.com Glucuronidation is a major Phase II pathway. uomus.edu.iqwikipedia.org

The hydroxylated metabolites of 1-(3-Fluorophenyl)-2-methylpropan-2-amine would be primary candidates for glucuronidation. The UDP-glucuronosyltransferase (UGT) enzymes catalyze the transfer of glucuronic acid from the cofactor UDP-glucuronic acid (UDPGA) to the hydroxyl group of the metabolite. nih.govnih.gov This results in the formation of a more water-soluble glucuronide conjugate, which can be readily eliminated from the body. nih.gov The primary amine group could also potentially undergo glucuronidation. nih.gov

Potential Glucuronide Conjugates

| Parent Metabolite | Conjugate |

| 1-(3-Fluoro-4-hydroxyphenyl)-2-methylpropan-2-amine | 1-(3-Fluoro-4-hydroxyphenyl)-2-methylpropan-2-amine-O-glucuronide |

| 1-(3-Fluorophenyl)-2-(hydroxymethyl)propan-2-amine | 1-(3-Fluorophenyl)-2-(hydroxymethyl)propan-2-amine-O-glucuronide |

| This compound | This compound-N-glucuronide |

Enzyme Systems Involved in this compound Metabolism

The metabolism of xenobiotics is primarily carried out by two superfamilies of enzymes: the Cytochrome P450 (CYP) enzymes in Phase I and the UDP-glucuronosyltransferases (UGTs) in Phase II. nih.govnih.gov

The CYP superfamily is the most important enzyme system involved in the oxidative metabolism of drugs and other xenobiotics. nih.gov Several CYP isoforms are known to metabolize phenethylamine (B48288) derivatives. Based on studies of similar compounds, the following isoforms could potentially be involved in the hydroxylation of this compound:

CYP2D6: This isoform is well-known for its role in the metabolism of many basic drugs, including amphetamines and related compounds.

CYP3A4: As one of the most abundant CYP enzymes in the human liver, CYP3A4 is involved in the metabolism of a wide range of substrates and could contribute to the hydroxylation of this compound. nih.gov

CYP2C9 and CYP2C19: These isoforms are also known to metabolize various drugs and could play a role.

CYP1A2: This isoform is involved in the metabolism of some aromatic amines. nih.gov

Predicted CYP Isoform Involvement in the Metabolism of this compound

| CYP Isoform | Predicted Role |

| CYP2D6 | Major role in aromatic and aliphatic hydroxylation |

| CYP3A4 | Contribution to overall hydroxylation |

| CYP2C9/19 | Potential minor contribution |

| CYP1A2 | Potential minor contribution to aromatic hydroxylation |

UGT enzymes are responsible for the glucuronidation of a wide variety of substrates, including phenols, alcohols, and amines. nih.govnih.gov The specific UGT isoforms that might be involved in the conjugation of hydroxylated metabolites of this compound would depend on the structure of the metabolite.

UGT1A family (e.g., UGT1A1, UGT1A9): These isoforms are known to glucuronidate phenolic compounds. nih.gov

UGT2B family (e.g., UGT2B7): This family of enzymes can glucuronidate a variety of functional groups, including hydroxyls and amines. nih.gov

Predicted UGT Isoform Involvement in the Glucuronidation of Metabolites

| UGT Isoform | Predicted Substrate |

| UGT1A Family | Hydroxylated aromatic metabolites |

| UGT2B Family | Hydroxylated aliphatic metabolites and potentially the parent amine |

Analytical Methodologies for 1 3 Fluorophenyl 2 Methylpropan 2 Amine in Research Matrices

Chromatographic Techniques for Separation and Detection

Chromatography is a fundamental step in the analysis of 1-(3-Fluorophenyl)-2-methylpropan-2-amine, serving to isolate the compound from complex mixtures prior to detection. Both high-performance liquid chromatography (HPLC) and gas chromatography (GC) have been utilized for this purpose. nih.govnih.gov

HPLC is a cornerstone of analytical methods for this compound, particularly when coupled with mass spectrometry. The technique is well-suited for analyzing the compound in biological matrices like serum, urine, and oral fluid. researchgate.net HPLC methods typically employ reverse-phase columns to achieve separation. For instance, a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method developed for the determination of 3-FPM used a gradient elution on a C18 column. researchgate.net The mobile phase often consists of a mixture of an aqueous component with an organic modifier, such as acetonitrile, and may contain additives like formic acid or ammonium (B1175870) formate (B1220265) to improve peak shape and ionization efficiency.

While often part of a more complex system (like LC-MS), the chromatographic component is crucial for separating the parent drug from its metabolites and other endogenous matrix components. nih.gov The separation of positional isomers (e.g., 2-FPM and 4-FPM) is also a critical consideration, and HPLC has proven effective for this differentiation. nih.gov

Gas chromatography, particularly when coupled with a mass spectrometry (MS) detector, is a powerful tool for the analysis of this compound. researchgate.netnih.gov GC-MS provides excellent chromatographic resolution and definitive mass spectral data for identification.

Initial studies found that the underivatized forms of 3-FPM and its positional isomer 4-FPM were difficult to separate using standard GC methods. researchgate.net However, derivatization, such as acetylation, can be employed to improve the chromatographic separation of related compounds. researchgate.net For routine analysis, specific GC parameters have been established. A typical method involves using a non-polar capillary column, such as an HP-5MS, which is a common choice for broad-spectrum drug screening. swgdrug.org

Below is a table detailing typical GC-MS parameters used for the analysis of this compound. swgdrug.org

Interactive Table: GC-MS Parameters for this compound Analysis

| Parameter | Value |

|---|---|

| Column | HP-5 MS (or equivalent), 30m x 0.25 mm x 0.25 µm |

| Carrier Gas | Helium |

| Flow Rate | 1.5 mL/min |

| Injector Temperature | 280°C |

| Injection Mode | Split (25:1 ratio) |

| Oven Program | Initial 100°C (hold 1 min), ramp at 12°C/min to 280°C (hold 9 min) |

| MSD Transfer Line Temp | 280°C |

| MS Source Temperature | 230°C |

| MS Quadrupole Temp | 150°C |

| Mass Scan Range | 30-550 amu |

Mass Spectrometry Applications for Identification and Quantification

Mass spectrometry is the definitive technique for the identification and quantification of this compound due to its high selectivity and sensitivity. scispace.com It is almost always paired with a chromatographic inlet like LC or GC.

LC-tandem mass spectrometry (LC-MS/MS) is a widely adopted "gold standard" technique for quantifying this compound in biological samples. researchgate.netresearchgate.net This method offers high sensitivity and specificity by monitoring specific precursor-to-product ion transitions. For 3-FPM, analysis is typically carried out in multiple reaction monitoring (MRM) mode. researchgate.net

A validated LC-MS/MS method for 3-FPM in serum, urine, and oral fluid demonstrated excellent linearity and precision, with intra-day and inter-day precision below 8.5% and 6.3%, respectively. researchgate.net The limits of detection (LOD) were found to be 0.1 ng/mL in serum, 0.2 ng/mL in urine, and 0.05 ng/mL in oral fluid, showcasing the method's high sensitivity. researchgate.net Such methods have been successfully applied to determine concentrations in authentic samples, with levels in serum ranging from 2.7 to 1416 ng/mL. researchgate.net

Derivatization can also be used in LC-MS/MS to enhance detection and chromatographic retention of amines. Reagents like pentafluoropropionic acid anhydride (B1165640) (PFPA) have been used for the analysis of various amines in biological samples, followed by LC-MS/MS analysis in negative ion mode. nih.gov

High-resolution mass spectrometry (HRMS) has become an indispensable tool for the analysis of NPS, including this compound. nih.govnih.gov Unlike triple quadrupole instruments that target specific ions, HRMS instruments like Quadrupole Time-of-Flight (QTOF) or Orbitrap acquire full-scan, accurate mass data. researchgate.net This allows for the untargeted screening of samples and retrospective data analysis for newly identified compounds without needing to re-acquire data. researchgate.netnih.gov

The key advantage of HRMS is its ability to measure the mass of an ion with very high accuracy, which aids in determining the elemental composition and confidently identifying unknown compounds. nih.gov Data-independent acquisition (DIA) modes are often used to collect full-scan MS data and MS/MS fragmentation data for all ions present in a sample. nih.gov For the identification of this compound and its metabolites, HRMS can detect transformation products such as hydroxylated and N-oxidized species. nih.gov

To facilitate the identification of NPS, crowd-sourced HRMS spectral databases have been developed. highresnps.com HighResNPS.com, for example, provides consensus data and spectral libraries for various HRMS platforms (e.g., Agilent, Sciex, Thermo, Bruker), which can be integrated into analytical workflows. highresnps.com

Sample Preparation Strategies for Biological and Chemical Research Samples

Effective sample preparation is a critical prerequisite for reliable analysis, aiming to isolate the target analyte from the matrix, eliminate interferences, and concentrate the sample. nih.gov The choice of technique depends on the nature of the sample matrix (e.g., blood, urine, oral fluid) and the subsequent analytical method. researchgate.net

For this compound, common extraction techniques include:

Liquid-Liquid Extraction (LLE): LLE has been successfully applied to isolate 3-FPM from biological matrices before LC-MS/MS analysis. researchgate.net This classic technique involves partitioning the analyte between two immiscible liquid phases to separate it from matrix components.

Solid-Phase Extraction (SPE): SPE is another widely used technique that provides cleaner extracts compared to LLE. It has been used for the extraction of 3-FPM and its metabolites from urine and microbial incubations. nih.gov The development of specific SPE methods is a key part of creating comprehensive screening procedures for NPS. scispace.com For trace amine analysis, automated online SPE can be integrated directly with LC-MS/MS systems to improve throughput and reduce sample volume requirements. rug.nl

Protein Precipitation: For plasma or serum samples, protein precipitation is a simple and fast method to remove the bulk of proteins before analysis, though it may result in less clean extracts compared to LLE or SPE. researchgate.net

In many bioanalytical methods, an enzymatic hydrolysis step may be included to cleave conjugated metabolites (e.g., glucuronides or sulfates), allowing for the quantification of the total amount of the compound. nih.govnih.gov

Table of Compounds Mentioned

| Compound Name | Abbreviation / Synonym |

|---|---|

| This compound | - |

| 3-Fluorophenmetrazine | 3-FPM |

| 2-Fluorophenmetrazine | 2-FPM |

| 4-Fluorophenmetrazine | 4-FPM |

| Phendimetrazine | - |

Preclinical Pharmacological Investigations in Animal Models for 1 3 Fluorophenyl 2 Methylpropan 2 Amine

Neuropharmacological Effects in Rodent Models

Standard preclinical evaluation of a compound with potential central nervous system activity would typically involve detailed studies in rodent models to characterize its effects on brain chemistry and receptor interactions.

In Vivo Microdialysis Studies of Neurotransmitter Levels

In vivo microdialysis is a widely used technique to measure the extracellular concentrations of neurotransmitters and their metabolites in specific brain regions of freely moving animals. nih.gov This methodology is crucial for understanding how a compound might alter neurochemical signaling. For a substance like 1-(3-Fluorophenyl)-2-methylpropan-2-amine, researchers would likely investigate its influence on key monoamine neurotransmitters.

Hypothetical Data Table for In Vivo Microdialysis: The following table is a hypothetical representation of data that would be generated from such a study and is for illustrative purposes only, as no specific data for this compound exists in the public domain.

| Brain Region | Neurotransmitter | Change from Baseline (Hypothetical) |

|---|---|---|

| Nucleus Accumbens | Dopamine (B1211576) (DA) | Data not available |

| Prefrontal Cortex | Norepinephrine (B1679862) (NE) | Data not available |

| Striatum | Serotonin (B10506) (5-HT) | Data not available |

Receptor Occupancy Studies

Receptor occupancy assays are employed to determine the extent to which a drug binds to its specific molecular targets in the brain at different doses. nih.gov These studies, often utilizing techniques like positron emission tomography (PET), are vital for linking the pharmacokinetic profile of a compound to its pharmacodynamic effects. nih.govnih.gov Information regarding which receptors this compound binds to and with what affinity is not currently available in published literature.

Hypothetical Receptor Binding Profile: This table illustrates the type of data that would be sought in receptor occupancy studies. The targets listed are common for psychoactive compounds, but the affinity and occupancy values are purely hypothetical.

| Receptor/Transporter Target | Binding Affinity (Ki) (Hypothetical) | In Vivo Occupancy at X Dose (Hypothetical) |

|---|---|---|

| Dopamine Transporter (DAT) | Data not available | Data not available |

| Serotonin Transporter (SERT) | Data not available | Data not available |

| Norepinephrine Transporter (NET) | Data not available | Data not available |

Behavioral Phenotype Assessment in Animal Models

Behavioral studies in animal models are essential to characterize the functional consequences of a compound's neuropharmacological effects. These assessments are typically divided into conditioned and unconditioned behaviors.

Effects on Conditioned Behaviors

Conditioned behaviors are learned responses that are often used to model aspects of human psychiatric conditions or to assess a drug's effects on learning, memory, and motivation. No studies detailing the effects of this compound on conditioned behaviors have been published.

Modulation of Unconditioned Behaviors

Unconditioned, or innate, behaviors are also examined to provide a broad assessment of a compound's behavioral profile. nih.gov This can include measures of locomotor activity, anxiety-like behavior, and species-typical behaviors. nih.gov There is no available data on how this compound modulates these behaviors in animal models.

Assessment of Neuroprotective Properties

The potential for a compound to protect neurons from damage or degeneration is a critical area of investigation, particularly for substances that may have therapeutic applications in neurodegenerative disorders. mdpi.commdpi.com Standard in vitro models, such as using cell cultures exposed to neurotoxins, are often employed for initial screening. mdpi.commdpi.com Subsequently, promising compounds may be tested in animal models of diseases like Parkinson's or Alzheimer's. ualberta.ca There are no published studies assessing the neuroprotective properties of this compound.

Future Directions and Research Gaps in the Academic Study of 1 3 Fluorophenyl 2 Methylpropan 2 Amine

Unexplored Pharmacological Targets and Mechanisms

The primary mechanism of action for many arylalkylamines involves interaction with monoamine transporters, which are responsible for the reuptake of dopamine (B1211576), norepinephrine (B1679862), and serotonin (B10506). wikipedia.org While it is plausible that 1-(3-Fluorophenyl)-2-methylpropan-2-amine acts as a substrate for these transporters to induce monoamine release, its specific binding affinities, selectivity profile (dopamine vs. serotonin vs. norepinephrine), and efficacy as a releasing agent are entirely unknown. This lack of fundamental data represents the most significant gap in its pharmacological profile.

A critical area for future investigation is the compound's interaction with Trace Amine-Associated Receptor 1 (TAAR1). TAAR1 is a G-protein coupled receptor that modulates monoamine transporter function and is a key target for many amphetamine-like substances. wikipedia.org Activation of TAAR1 can trigger cellular signaling cascades that lead to the reversal of transporter direction, causing neurotransmitter efflux. wikipedia.org Determining whether this compound is a TAAR1 agonist is essential for understanding its potential mechanism of action.

Beyond the classical monoamine systems, other potential pharmacological targets remain unexplored. These include:

Vesicular Monoamine Transporters (VMATs): These transporters package cytoplasmic monoamines into synaptic vesicles. Some psychoactive compounds disrupt VMAT function, which can profoundly alter neurotransmitter release.

Specific Monoamine Receptor Subtypes: Direct agonist or antagonist activity at dopamine, serotonin, or adrenergic receptor subtypes could contribute to a complex pharmacological profile. The presence and position of the fluorine atom can significantly alter receptor binding affinity. nih.gov

Advanced Synthetic Methodologies

The synthesis of phenyl-tert-butylamines is achievable through established organic chemistry routes, but specific, high-yield, and advanced methods for this compound are not documented in peer-reviewed literature. Traditional methods might involve the reaction of a 3-fluorobenzyl precursor with a tert-butyl synthon. A common approach for structurally similar compounds is the Ritter reaction, where an alkene or alcohol is reacted with a nitrile in the presence of a strong acid.

Future research into the synthesis of this compound should focus on several key areas:

Route Optimization: Developing and optimizing a synthetic pathway that is scalable, uses readily available starting materials (such as 3-fluorobenzyl cyanide or 3-fluorophenylacetone), and maximizes yield while minimizing by-product formation.

Green Chemistry Approaches: Investigating more environmentally benign synthetic routes that reduce the use of hazardous reagents and solvents and improve atom economy.

Fluorinated Building Blocks: A modern strategy in medicinal chemistry involves the use of pre-fluorinated building blocks rather than introducing fluorine in a late-stage synthetic step. nih.gov Research into the efficient synthesis of such precursors could streamline the production of this compound and its analogs for research purposes.

Stereoselective Synthesis: While the target compound itself is not chiral at the carbon bearing the amine, the development of synthetic methods that could be adapted for chiral analogs is a crucial direction for structure-activity relationship studies.

Refined Structure-Activity-Kinetics Relationship Studies

The influence of the 3-fluoro substituent on the phenyl ring and the presence of the gem-dimethyl group on the propyl chain are critical determinants of the molecule's potential biological activity. However, without empirical data, any assumptions remain speculative. A systematic investigation into the Structure-Activity Relationship (SAR) is a fundamental research gap.

Future research should involve the synthesis and pharmacological evaluation of a series of analogs to probe the importance of each structural feature. This would include:

Positional Isomers: Moving the fluorine atom to the 2- and 4-positions of the phenyl ring to understand how its location affects interaction with transporters and receptors.

Halogen Substitution: Replacing the fluorine atom with other halogens (chlorine, bromine) or with bioisosteric groups to evaluate the role of electronegativity and atomic size.

Alkyl Chain Modification: Synthesizing analogs with altered alkyl groups to determine the contribution of the tert-butyl moiety to its activity profile.

Beyond traditional SAR, modern drug discovery emphasizes the importance of the Structure-Activity-Kinetics Relationship (SAKR) . This involves studying not just the binding affinity (potency) but also the kinetics of the drug-target interaction, such as the association and dissociation rates (residence time). nih.gov A compound with a long residence time at its target transporter could exhibit a more sustained pharmacological effect. A refined SAKR study would provide a much deeper understanding of how structural modifications impact the dynamic interactions with biological targets. nih.gov

Table 1: Proposed Analogs for Future SAR and SAKR Studies

| Compound Name | Structural Modification | Rationale for Study |

|---|---|---|

| 1-(2-Fluorophenyl)-2-methylpropan-2-amine | Positional Isomer | To assess the impact of ortho-fluorine substitution on target binding and selectivity. |

| 1-(4-Fluorophenyl)-2-methylpropan-2-amine | Positional Isomer | To assess the impact of para-fluorine substitution, a common modification in drug design. |

| 1-(3-Chlorophenyl)-2-methylpropan-2-amine | Halogen Substitution | To evaluate the effect of a larger, less electronegative halogen on activity. |

| 1-Phenyl-2-methylpropan-2-amine | Removal of Halogen | To establish a baseline activity of the parent pharmacophore without fluorine. |

Development of Novel Analytical Approaches for Complex Biological Systems

The detection and quantification of novel psychoactive substances in biological matrices are crucial for both clinical and forensic toxicology. researchgate.net Currently, there are no specifically validated analytical methods published for this compound or its metabolites. This is a critical research gap that hinders the ability to detect its use or study its pharmacokinetics.

Future research must focus on the following areas:

Metabolite Identification: The first step is to identify the major human metabolites of the compound. This is typically achieved through in vitro experiments using human liver microsomes or hepatocytes, followed by analysis with high-resolution mass spectrometry (HRMS). The fluorine atom may block common metabolic sites, potentially leading to a different metabolic profile compared to non-fluorinated analogs. nih.gov

Method Development and Validation: Validated methods for the sensitive and selective quantification of the parent compound and its primary metabolites in various biological samples (e.g., blood, urine, oral fluid, and hair) are needed. tandfonline.com Techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) are the gold standards for this type of analysis. oup.comresearchgate.net

High-Resolution Mass Spectrometry (HRMS): The development of HRMS methods would be particularly valuable. These techniques allow for non-targeted screening, making it possible to retrospectively search data for new compounds and to identify substances for which certified reference standards are not yet available. oup.com

Immunoassay Development: While resource-intensive, the development of specific antibodies could lead to the creation of rapid immunoassay screening tests for preliminary detection in clinical or forensic settings. researchgate.net

Table 2: Future Research Goals for Analytical Method Development

| Analytical Technique | Matrix | Research Goal |

|---|---|---|

| LC-HRMS | Human Liver Microsomes | Identification of major phase I and phase II metabolites. |

| LC-MS/MS | Blood/Plasma, Urine | Development and validation of a sensitive and specific quantitative method for pharmacokinetic studies and forensic confirmation. |

| GC-MS | Urine, Hair | Development of a validated method for detection, particularly for long-term use monitoring in hair. |

Q & A

Q. How can researchers mitigate fluorophenyl group degradation during long-term stability studies?

- Methodology : Store samples under inert atmosphere (N₂/Ar) at –80°C. Add antioxidants (e.g., BHT) to prevent radical-mediated degradation. Monitor fluorine content via ¹⁹F NMR periodically. For accelerated stability testing, use elevated temperatures (40–60°C) with controlled humidity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.